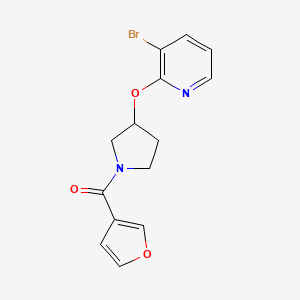

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(furan-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3/c15-12-2-1-5-16-13(12)20-11-3-6-17(8-11)14(18)10-4-7-19-9-10/h1-2,4-5,7,9,11H,3,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARPYXFOCKQJKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone typically involves multi-step organic reactions. One common route includes:

Formation of the Pyrrolidine Ring: Starting with a suitable pyrrolidine precursor, the ring is functionalized to introduce the necessary substituents.

Bromopyridine Introduction: The bromopyridine moiety is introduced through a nucleophilic substitution reaction, where a bromopyridine derivative reacts with the functionalized pyrrolidine.

Furan Ring Attachment: The final step involves the coupling of the furan ring to the intermediate compound, often through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the bromopyridine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of the compound is , and it features a furan moiety, a pyrrolidine ring, and a brominated pyridine. These structural elements contribute to its biological activity, making it a candidate for further investigation in therapeutic contexts.

Antimicrobial Activity

Research has shown that derivatives of pyrrolidine, including those containing brominated aromatic rings, exhibit notable antibacterial and antifungal properties. For instance, studies have indicated that compounds with similar structures can inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,6-Dipyrrolidino-1,4-dibromobenzene | Bacillus subtilis | 75 µg/mL |

| 2,4,6-Tripyrrolidinochlorobenzene | Pseudomonas aeruginosa | 150 µg/mL |

| (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone | TBD | TBD |

Anti-inflammatory Properties

Compounds containing furan rings have been reported to possess anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes . This suggests that (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone may be useful in developing anti-inflammatory agents.

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a recent study, researchers synthesized several pyrrolidine derivatives to evaluate their antimicrobial efficacy. The compound (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone was included in the screening process. Preliminary results indicated that this compound exhibited significant activity against multidrug-resistant strains of bacteria .

Case Study 2: Structure–Activity Relationship (SAR)

A structure–activity relationship study focused on the furan and pyrrolidine components revealed that modifications in the brominated pyridine significantly influenced biological activity. Compounds with higher bromination levels showed enhanced antibacterial properties, which could be attributed to increased lipophilicity and improved membrane penetration .

Wirkmechanismus

The mechanism of action of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone: can be compared with other compounds that have similar structural features:

(3-((3-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(thiophene-3-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.

The uniqueness of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone lies in its specific combination of functional groups, which may confer unique reactivity and properties compared to its analogs.

Biologische Aktivität

The compound (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, synthesis, and structure-activity relationships (SAR), as well as relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 337.17 g/mol. The structure includes a brominated pyridine, a pyrrolidine ring, and a furan moiety, which may contribute to its unique biological interactions.

Synthesis

The synthesis of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone can be achieved through various methods, primarily involving the reaction of specific α-bromoketones with 2-aminopyridines under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the compound's structure.

Antimicrobial Activity

Research has indicated that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have been shown to possess antibacterial and antifungal activities. A study highlighted that halogenated derivatives exhibited stronger bioactivity against various bacterial strains, suggesting that the bromine substituent in our compound could enhance its antimicrobial efficacy .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Similar compounds have demonstrated cytotoxic effects against several cancer cell lines. For example, derivatives containing furan rings have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest . The specific interactions of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone with cancer-related targets warrant further investigation.

Neuroactive Properties

Pyrrolidine derivatives are known for their neuroactive properties. The presence of the pyrrolidine ring in this compound suggests potential applications in treating neurological disorders. Research on related compounds indicates that they may modulate neurotransmitter systems, thus offering therapeutic benefits in conditions such as depression and anxiety .

Structure-Activity Relationship (SAR)

The biological activity of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone can be analyzed through SAR studies. The following table summarizes findings related to structural modifications and their impact on biological activity:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 3-Bromopyridine | Bromine-substituted pyridine | Antimicrobial, anticancer |

| Pyrrolidine Derivatives | Contain pyrrolidine ring | Neuroactive properties |

| Furan Compounds | Furan moiety | Antitumor activity |

This table illustrates how different structural elements contribute to the overall biological profile of similar compounds.

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of compounds structurally related to (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone:

- Antibacterial Evaluation : A study demonstrated that pyrrolidine-based compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Cytotoxicity Assays : Research involving furan derivatives indicated that certain modifications could enhance cytotoxicity against various cancer cell lines, suggesting that the presence of both furan and brominated pyridine may synergistically improve efficacy .

- Neuropharmacological Studies : Investigations into related pyrrolidine compounds revealed their ability to affect neurotransmitter levels, indicating potential for developing treatments for neurodegenerative diseases .

Q & A

Q. Table: Reaction Optimization Case Study

| Condition | Yield (Baseline) | Yield (Optimized) |

|---|---|---|

| DMF, 80°C, 12h | 45% | 78% |

| DMSO, 100°C (microwave), 2h | 50% | 85% |

Basic: Designing biological assays for activity evaluation

Methodological Answer:

Key considerations:

- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., bromopyridine derivatives inhibit tyrosine kinases) .

- Assay type :

- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization (FP) for affinity measurements (Kd < 1 µM) .

- Functional assays : Luciferase-based reporter systems for cellular activity (e.g., IC₅₀ determination) .

Q. Table: Assay Parameters

| Assay Type | Target | Readout |

|---|---|---|

| SPR | Kinase X | ΔRU (Response Units) |

| FP | Protein Y | mP (Millipolarization) |

Advanced: Structural modifications for target selectivity

Methodological Answer:

Modifications at key moieties influence selectivity:

- Furan-3-yl : Introducing electron-withdrawing groups (e.g., -NO₂) enhances π-stacking with hydrophobic enzyme pockets .

- Pyrrolidine : Methylation at C-3 reduces off-target effects by steric blocking .

Q. Case Study :

| Modification | Target A IC₅₀ (µM) | Target B IC₅₀ (µM) |

|---|---|---|

| Parent compound | 0.8 | 12.5 |

| 3-Methyl-pyrrolidine | 0.5 | >50 |

Basic: Key physicochemical properties for stability

Methodological Answer:

Characterize:

- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO. Ideal: >50 µM in aqueous buffer .

- Thermal stability : TGA/DSC to determine decomposition temperature (>150°C preferred) .

- Photostability : UV-vis exposure (ICH Q1B guidelines) to assess degradation under light .

Advanced: Computational prediction of target interactions

Methodological Answer:

Molecular Docking (AutoDock Vina) : Predicts binding poses in enzyme active sites (e.g., RMSD < 2.0 Å) .

MD Simulations (GROMACS) : Assesses complex stability over 100 ns trajectories (e.g., hydrogen bond occupancy >70%) .

Free Energy Calculations (MM/PBSA) : Estimates binding affinity (ΔG < -30 kcal/mol indicates strong binding) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.